molecular formula C17H16O6 B14498433 3-Phenyl-1-(2,3,6-trihydroxy-4,5-dimethoxyphenyl)prop-2-en-1-one CAS No. 63878-54-6

3-Phenyl-1-(2,3,6-trihydroxy-4,5-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B14498433
CAS No.: 63878-54-6
M. Wt: 316.30 g/mol
InChI Key: OTOSCUGRKAVWNU-UHFFFAOYSA-N
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Description

3-Phenyl-1-(2,3,6-trihydroxy-4,5-dimethoxyphenyl)prop-2-en-1-one is a compound belonging to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are often found in various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(2,3,6-trihydroxy-4,5-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(2,3,6-trihydroxy-4,5-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or quinones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophiles like acyl chlorides and alkyl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides, quinones.

    Reduction: Saturated ketones, alcohols.

    Substitution: Esterified or alkylated derivatives.

Scientific Research Applications

3-Phenyl-1-(2,3,6-trihydroxy-4,5-dimethoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer and antimicrobial activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(2,3,6-trihydroxy-4,5-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its phenolic hydroxyl groups.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound with a simpler structure.

    Flavonoids: A class of compounds with similar structural features and biological activities.

    Isoflavonoids: Compounds with a similar backbone but different substitution patterns.

Uniqueness

3-Phenyl-1-(2,3,6-trihydroxy-4,5-dimethoxyphenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple hydroxyl and methoxy groups enhances its antioxidant and anti-inflammatory activities compared to other chalcones and flavonoids.

Properties

CAS No.

63878-54-6

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

3-phenyl-1-(2,3,6-trihydroxy-4,5-dimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H16O6/c1-22-16-14(20)12(13(19)15(21)17(16)23-2)11(18)9-8-10-6-4-3-5-7-10/h3-9,19-21H,1-2H3

InChI Key

OTOSCUGRKAVWNU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1OC)O)O)C(=O)C=CC2=CC=CC=C2)O

Origin of Product

United States

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